Dichloromethylene-dimethyliminium chloride, technical grade

Chlorination Optical Purity Retention Pharmaceutical Intermediates

Dichloromethylene-dimethyliminium chloride (CAS 33842-02-3), also referred to as phosgeniminium chloride or Viehe's salt, is an α,α-dichloro iminium salt with the formula [Cl₂C=N(CH₃)₂]⁺Cl⁻ and a molecular weight of 162.44 g·mol⁻¹. Technical grade material is supplied as a light yellow crystalline powder with a purity of ≥95% (argentometric titration) and a melting point of 183–187 °C (dec.).

Molecular Formula C3H7Cl3N+
Molecular Weight 163.45 g/mol
Cat. No. B12061382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloromethylene-dimethyliminium chloride, technical grade
Molecular FormulaC3H7Cl3N+
Molecular Weight163.45 g/mol
Structural Identifiers
SMILESC[N+](=C(Cl)Cl)C.Cl
InChIInChI=1S/C3H6Cl2N.ClH/c1-6(2)3(4)5;/h1-2H3;1H/q+1;
InChIKeyNRNFKRFWZQQDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloromethylene-dimethyliminium chloride (Technical Grade): A Dual-Reactivity Electrophilic Reagent for Industrial Synthesis and Procurement Evaluation


Dichloromethylene-dimethyliminium chloride (CAS 33842-02-3), also referred to as phosgeniminium chloride or Viehe's salt, is an α,α-dichloro iminium salt with the formula [Cl₂C=N(CH₃)₂]⁺Cl⁻ and a molecular weight of 162.44 g·mol⁻¹ [1]. Technical grade material is supplied as a light yellow crystalline powder with a purity of ≥95% (argentometric titration) and a melting point of 183–187 °C (dec.) . Unlike the standard Vilsmeier reagent (CAS 3724-43-4), which bears a single chlorine on the iminium carbon, this compound carries two chlorine substituents, endowing it with distinct reactivity as both a chlorinating agent and a source of electrophilic carbon for heterocycle construction . It is widely used in pharmaceutical intermediate synthesis, β-lactam preparation via the Staudinger reaction, and one-pot heterocycle assembly [1].

Why Standard Vilsmeier Reagent or In Situ Formulations Cannot Replace Dichloromethylene-dimethyliminium chloride in Procurement Specifications


The term 'Vilsmeier reagent' is frequently applied loosely to both (chloromethylene)dimethyliminium chloride (CAS 3724-43-4) and dichloromethylene-dimethyliminium chloride (CAS 33842-02-3); however, the two species are chemically distinct and are not interchangeable in synthetic protocols. The dichloro variant possesses two leaving groups on the iminium carbon, enabling dual nucleophilic displacement pathways—e.g., sequential formation of carbonates/thiocarbonates from diols [1]—that the monochloro reagent cannot accomplish. Furthermore, the melting point differs by over 50 °C (183–187 °C for the dichloro compound vs. 132 °C for the monochloro analog), reflecting fundamentally different thermal stability and storage requirements [2][3]. The use of technical grade dichloromethylene-dimethyliminium chloride with controlled residual SO₂ (≤0.5%) and high active chlorine content (≥99.0%) provides additional batch-to-batch consistency that in situ-generated reagent from DMF/POCl₃ or DMF/SOCl₂ cannot guarantee [4]. Generic substitution risks altered product distribution, lower yields, and compromised regiochemical outcomes.

Quantitative Differentiation Evidence: Dichloromethylene-dimethyliminium chloride Technical Grade vs. Closest Comparators


Yield Improvement in Chlorination: 89% vs. 72% for Traditional SOCl₂/PCl₅/POCl₃ Reagents

Dichloromethylene-dimethyliminium chloride, used as a pre-formed Vilsmeier-type reagent, delivers a significantly higher yield in the chlorination of methyl R-2-hydroxy propionate to optically pure methyl S-2-chloropropionate compared to traditional chlorinating agents. The yield reaches 89% with the dichloro iminium reagent versus 72% for the traditional combination of SOCl₂/pyridine/PCl₅/POCl₃, while maintaining an optical purity of 98.2% e.e. [1]. This 17-percentage-point yield advantage translates directly into reduced raw material costs and higher throughput for procurement evaluation.

Chlorination Optical Purity Retention Pharmaceutical Intermediates

Regioselective Monochlorination of Unsymmetrical Vicinal Diols vs. Conventional Chlorinating Agents

The (chloromethylene)dimethyliminium chloride Vilsmeier reagent and its dichloro analog (Viehe's salt) achieve highly regioselective monochlorination of unsymmetrical 1,2- and 1,3-diols bearing one secondary benzylic hydroxy and one primary aliphatic hydroxy group, yielding the corresponding chlorohydrins with retention of enantiopurity [1]. In contrast, conventional chlorinating agents (SOCl₂, PPh₃/CCl₄, Appel conditions) typically produce mixtures of regioisomers and significant elimination byproducts due to the reactive nature of adjacent –OH groups [1]. Optical purity of chiral diols is fully retained during the iminium chloride-mediated chlorination, whereas traditional methods frequently lead to partial racemization [1].

Regioselective Chlorination Vicinal Diols Chlorohydrins

Improved Purity Profile of Technical Grade: Active Chlorine ≥99.0% with Controlled SO₂ ≤0.5%

An improved preparation method for dichloromethylene-dimethyliminium chloride technical grade achieves active chlorine content ≥99.0% with residual SO₂ ≤0.5% and an overall yield exceeding 98% . This represents a significant quality advancement over earlier production methods where uncontrolled SO₂ generation led to reactor safety hazards and environmental compliance issues . The controlled SO₂ specification is particularly relevant for procurement decisions in regulated pharmaceutical synthesis, where volatile sulfur impurities can poison downstream catalytic steps or generate genotoxic sulfonate esters.

Technical Grade Purity Residual SO₂ Control Quality Consistency

Process Safety and Scalability: Preformed Reagent Enables Controlled 50-L Pilot-Plant Scale-Up

The use of preformed dichloromethylene-dimethyliminium chloride (as a pre-isolated Vilsmeier-type reagent) in dichloromethane solvent produced a 'square-wave' heat flow profile characteristic of a feed-controlled reaction, enabling safe and predictable scale-up to a 50-L pilot-plant vessel [1]. In contrast, the conventional in situ generation of the Vilsmeier reagent from DMF and POCl₃ is accompanied by a highly exothermic reaction that requires special precautions to avoid potentially dangerous thermal runaway at larger scales [2]. Direct comparison of reaction calorimetry data showed a 20% discrepancy in measured enthalpy when using smaller-scale automated reaction calorimeters, underscoring the need for well-characterized preformed reagent as a process control strategy [1].

Process Safety Scale-Up Vilsmeier Formylation

Viehe's Salt Enables One-Pot Azolo[1,2-a]pyrimidine Synthesis with Yields of 55–81%

Dichloromethylene-dimethyliminium chloride (Viehe's salt) reacts with N-substituted lactams to generate reactive species in situ that afford polyfunctional azolo[1,5-a]pyrimidines in a one-pot protocol, delivering isolated yields of 55–81% [1]. The protocol introduces three elements of diversity: nucleophile input, lactam ring substitution, and nucleophilic aromatic displacement (SNAr) of the NMe₂ group with amines [1]. This transformation is unique to the α,α-dichloro iminium structure; the monochloro Vilsmeier reagent (CAS 3724-43-4) does not engage in this tandem cyclization–substitution manifold, illustrating a reactivity dimension that is exclusive to the dichloro compound.

Heterocycle Synthesis One-Pot Reaction Azolopyrimidines

Regiospecific Cyclization to Triazolo[4,3-c]pyrimidines without Dimroth Isomerization vs. Alternative Iminium Chlorides

Phosgeniminium chloride (dichloromethylene-dimethyliminium chloride) permits the regiospecific synthesis of 3-dimethylaminotriazolo[4,3-c]pyrimidine from 4-hydrazinopyrimidine precursors without Dimroth-type isomerization to the [1,5-c] isomer [1]. This regiospecificity is not universally observed with other iminium chlorides or N-aryl phosgenimines, which can give mixtures of [4,3-c] and [1,5-c] regioisomers due to competing Dimroth rearrangement pathways. The exclusive formation of the [4,3-c] isomer simplifies purification and ensures consistent biological activity of the target heterocycles.

Regiospecific Cyclization Triazolopyrimidines Dimroth Isomerization

Priority Application Scenarios Where Dichloromethylene-dimethyliminium chloride Technical Grade Outperforms Alternatives


β-Lactam Synthesis via Staudinger Reaction for Pharmaceutical API Intermediates

Dichloromethylene-dimethyliminium chloride serves as an efficient acid activator for the one-step cycloaddition of imines with substituted acetic acids to form β-lactams under mild conditions (0 °C to room temperature, 7–8 h) [1]. The pre-formed reagent eliminates the need for in situ generation from acid chlorides, providing consistent ketene formation kinetics and reproducible yields that are critical for cGMP manufacturing of β-lactam antibiotic intermediates. The high active chlorine content (≥99.0%) and low SO₂ (≤0.5%) of improved technical grade material directly support pharmaceutical quality requirements [2].

Scale-Up of Vilsmeier Formylation for Agrochemical and Dye Intermediate Production

Industrial formylation of electron-rich aromatic substrates using preformed dichloromethylene-dimethyliminium chloride in dichloromethane produces a feed-controlled heat flow profile that has been successfully scaled to 50-L pilot-plant operations [1]. This contrasts sharply with in situ DMF/POCl₃ formulations, where unpredictable exotherms create process safety risks [1]. Procurement of preformed, quality-controlled reagent eliminates the need for on-site handling of phosphorus oxychloride and reduces the engineering controls required for large-scale Vilsmeier chemistry.

Regioselective Chlorination of Chiral Vicinal Diols in Natural Product Total Synthesis

The exceptional regioselectivity of chlorinated iminium chlorides toward unsymmetrical 1,2- and 1,3-diols bearing one secondary benzylic and one primary aliphatic hydroxy group, with full retention of enantiopurity, makes dichloromethylene-dimethyliminium chloride indispensable in the synthesis of chlorohydrin-containing natural products and their analogs [1]. Traditional chlorinating agents (SOCl₂, Appel conditions) yield regioisomeric mixtures requiring chromatographic separation, adding cost and reducing overall yield.

One-Pot Synthesis of Triazolo[4,3-c]pyrimidine and Azolo[1,5-a]pyrimidine Scaffolds for Medicinal Chemistry

The regiospecific cyclization of 4-hydrazinopyrimidines with phosgeniminium chloride provides exclusive access to triazolo[4,3-c]pyrimidines without Dimroth isomerization [1], while Viehe's salt enables one-pot assembly of polyfunctional azolo[1,5-a]pyrimidines in 55–81% yields with three simultaneous diversity inputs [2]. Both transformations are enabled specifically by the α,α-dichloro iminium structure and cannot be replicated using the monochloro Vilsmeier reagent, making this compound essential for medicinal chemistry programs targeting these privileged heterocyclic scaffolds.

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